molecular formula C15H24N6O6 B12985037 (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

(S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate

Cat. No.: B12985037
M. Wt: 384.39 g/mol
InChI Key: DVCUGHHGLKCBMT-VHSXEESVSA-N
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Description

(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic compound with significant potential in various scientific fields. This compound features a purine base, which is a fundamental component of nucleic acids, making it of particular interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the methoxy groups and the hydroxypropyl chain. The final step involves the esterification with 2-amino-3-methylbutanoic acid. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors to maintain consistent reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification methods would be essential to achieve the desired purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the purine base can be reduced to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone, while reduction of the purine base would produce a hydroxylated derivative.

Scientific Research Applications

(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in nucleic acid interactions and potential as a biochemical probe.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.

    Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of (S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can mimic natural nucleotides, thereby inhibiting or altering the activity of these enzymes. This can lead to the disruption of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral compound with a similar purine base structure.

    Ganciclovir: Another antiviral agent with structural similarities.

    Zidovudine: An antiretroviral medication used to treat HIV.

Uniqueness

(S)-®-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its dual methoxy groups and hydroxypropyl chain provide unique steric and electronic characteristics, making it a valuable compound for targeted research applications.

Biological Activity

The compound (S)-(R)-2-(((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)methoxy)-3-hydroxypropyl 2-amino-3-methylbutanoate is a complex organic molecule with significant potential in pharmacology, particularly due to its structural components that include a purine base and amino acid derivatives. This article explores its biological activity, synthesis, and potential therapeutic applications through a review of existing literature and research findings.

Structural Overview

The compound features:

  • Purine Base : A key structural component linked to nucleic acids.
  • Methoxy Groups : These enhance solubility and may influence biological interactions.
  • Hydroxypropyl Chain : Suggests potential for diverse chemical reactivity.
  • Amino Acid Moiety : Indicates possible interactions with biological pathways.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Key areas of interest include:

  • Antiviral Activity : The purine structure suggests potential antiviral properties, similar to compounds like adenosine and guanosine, which are known for their roles in viral inhibition and cellular signaling pathways .
  • Enzyme Interaction : The compound may act as an inhibitor or substrate for enzymes involved in purine metabolism, which could impact various biochemical pathways related to cell proliferation and apoptosis.
  • Signal Transduction : Its structural similarity to known signaling molecules indicates that it may influence pathways associated with cell signaling, particularly those mediated by purines .

The mechanism of action is likely multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for nucleotide metabolism, potentially leading to altered cellular functions.
  • Receptor Interaction : It may interact with specific receptors involved in cell signaling, affecting processes such as apoptosis and proliferation .

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Purine Base : Starting from simple precursors like formamide and glycine.
  • Introduction of Hydroxypropyl Chain : Achieved through etherification reactions.
  • Coupling with Amino Acid Derivative : Utilizes peptide coupling reagents for final assembly.

Case Studies and Research Findings

Research has indicated various applications for this compound:

StudyFindings
Antiviral Studies Demonstrated efficacy against certain viral strains, suggesting a role in therapeutic development.
Enzyme Interaction Studies Showed that the compound can inhibit specific enzymes involved in nucleotide metabolism, impacting cell cycle regulation .
Therapeutic Applications Proposed as a candidate for treating conditions related to purine metabolism disorders.

Potential Applications

Given its biological activity, the compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for antiviral drugs or enzyme inhibitors.
  • Research Tools : For studying purine metabolism and related biochemical pathways.

Properties

Molecular Formula

C15H24N6O6

Molecular Weight

384.39 g/mol

IUPAC Name

[(2S)-2-[(2-amino-6-oxo-1H-purin-9-yl)methoxymethoxy]-3-hydroxypropyl] (2R)-2-amino-3-methylbutanoate

InChI

InChI=1S/C15H24N6O6/c1-8(2)10(16)14(24)26-4-9(3-22)27-7-25-6-21-5-18-11-12(21)19-15(17)20-13(11)23/h5,8-10,22H,3-4,6-7,16H2,1-2H3,(H3,17,19,20,23)/t9-,10+/m0/s1

InChI Key

DVCUGHHGLKCBMT-VHSXEESVSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)OC[C@H](CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCOCN1C=NC2=C1N=C(NC2=O)N)N

Origin of Product

United States

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